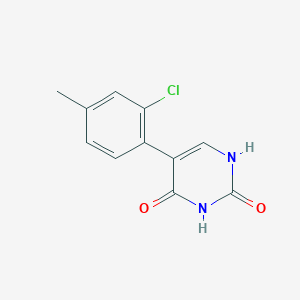
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% (2,4-DHNPP) is a synthetic compound with a variety of applications in scientific research. It is a member of the pyrimidine family, which is a class of heterocyclic compounds consisting of four carbon atoms, two nitrogen atoms, and one oxygen atom. 2,4-DHNPP has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. Its structure and properties have been studied in detail, and its potential as a therapeutic agent is currently being explored.
Wissenschaftliche Forschungsanwendungen
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied for its potential use in a variety of scientific research applications. It has been investigated as a potential therapeutic agent in medicinal chemistry, biochemistry, and pharmacology. It has also been studied as a potential inhibitor of the enzyme thymidine kinase. In addition, (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied for its potential use as a fluorescent probe in the detection of metal ions and as a potential drug delivery system for cancer treatment.
Wirkmechanismus
The mechanism of action of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme thymidine kinase, which is involved in the metabolism of nucleic acids. In addition, (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been shown to interact with metal ions, which suggests that it may act as a chelator or complexing agent.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been shown to have a protective effect against oxidative stress and to increase the expression of certain enzymes involved in DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and its structure and properties have been studied in detail. In addition, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has been shown to interact with metal ions, which could potentially interfere with the results of certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95%. These include further investigation of its mechanism of action, its potential therapeutic applications, and its ability to interact with metal ions. In addition, further research is needed to explore the potential of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% as a fluorescent probe for the detection of metal ions and as a potential drug delivery system for cancer treatment. Finally, further research is needed to explore the potential of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% as a lead compound for the development of new therapeutic agents.
Synthesemethoden
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% can be synthesized from a variety of starting materials. One of the most common methods involves the reaction of 2-amino-4-hydroxy-5-nitropyrimidine with naphthalene-2-carboxaldehyde in the presence of an acid catalyst. The reaction yields a mixture of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% and its isomer, 2,4-dihydroxy-5-nitropyrimidine. The reaction can be carried out in a one-pot synthesis using a microwave-assisted method. This method is advantageous due to its high yields and short reaction times.
Eigenschaften
IUPAC Name |
5-naphthalen-2-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(8-15-14(18)16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXBIVCONOMIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














